molecular formula C19H17ClN2O4 B1209394 ethyl (2S)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate CAS No. 100646-52-4

ethyl (2S)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate

Cat. No. B1209394
M. Wt: 372.8 g/mol
InChI Key: OSUHJPCHFDQAIT-LBPRGKRZSA-N
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Description

Esters are a class of organic compounds that are characterized by a carbonyl adjacent to an ether group . They are often found in a wide variety of natural and synthetic materials. The compound you mentioned seems to contain a quinoxaline ring, which is a type of heterocyclic compound. Quinoxalines have been used in various fields such as dyes, pharmaceuticals, and organic semiconductors .


Chemical Reactions Analysis

Esters are known to undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The quinoxaline ring might also participate in various reactions depending on the conditions.

Scientific Research Applications

Herbicidal Properties

  • Synthesis and Herbicidal Efficacy : This compound is synthesized through a two-step process involving hydroquinone, ethyl (2S)-O-tosyl-lactate, and 2,3-chloro-5-(difluoromethoxy)pyridine. It has been compared to known herbicides for its efficacy, demonstrating notable herbicidal properties (Bauer et al., 1990).
  • Herbicide Localization in Plants : Investigations have focused on the localization of similar herbicides in plant structures, providing insights into their mechanism of action and effectiveness in controlling weed growth (Richardson et al., 1989).

Chemical Synthesis and Modification

  • Novel Syntheses Approaches : The synthesis of analogs of this compound, such as ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, has been explored. These studies contribute to the development of new herbicides and understanding of structure-activity relationships (Makino & Yoshioka, 1987).
  • Crystal Structure Analysis : The compound has been analyzed for its crystal structure, revealing the spatial arrangement of its molecular components. Such studies are crucial for understanding the physical properties and interactions of the compound (Jeon et al., 2014).

Environmental and Biological Interactions

  • Degradation and Environmental Impact : Research on the degradation of similar compounds, like fenoxaprop-ethyl, in various environments contributes to understanding the ecological impact and the safety profile of these chemicals (Pusino et al., 1996).
  • Metabolism in Plants : Studies have also focused on the metabolism of related compounds in plants, such as soybean and cotton, to understand how these compounds break down and interact with plant biology (Koeppe et al., 1990).

properties

IUPAC Name

ethyl (2S)-2-[4-(6-chloroquinoxalin-2-yl)oxyphenoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-3-24-19(23)12(2)25-14-5-7-15(8-6-14)26-18-11-21-17-10-13(20)4-9-16(17)22-18/h4-12H,3H2,1-2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSUHJPCHFDQAIT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)OC1=CC=C(C=C1)OC2=CN=C3C=C(C=CC3=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019556
Record name (S)-Quizalofop ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2S)-2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate

CAS RN

100646-52-4
Record name (S)-Quizalofop ethyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100646-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-Quizalofop ethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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